molecular formula C20H34ClNO2 B15346851 N-(1,3-benzodioxol-5-ylmethyl)dodecan-1-amine;hydrochloride CAS No. 5461-45-0

N-(1,3-benzodioxol-5-ylmethyl)dodecan-1-amine;hydrochloride

Cat. No.: B15346851
CAS No.: 5461-45-0
M. Wt: 355.9 g/mol
InChI Key: PYGOVIAZFPVJLK-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)dodecan-1-amine;hydrochloride is a primary amine derivative featuring a 12-carbon alkyl chain (dodecan-1-amine) linked to a 1,3-benzodioxole-methyl group via an amine bond, with a hydrochloride counterion. The benzodioxole moiety (a fused benzene ring with two adjacent oxygen atoms forming a dioxolane ring) enhances lipophilicity and may influence biological interactions.

Properties

CAS No.

5461-45-0

Molecular Formula

C20H34ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)dodecan-1-amine;hydrochloride

InChI

InChI=1S/C20H33NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18-12-13-19-20(15-18)23-17-22-19;/h12-13,15,21H,2-11,14,16-17H2,1H3;1H

InChI Key

PYGOVIAZFPVJLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCC1=CC2=C(C=C1)OCO2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features Across Analogs

The compound shares structural motifs with several classes of molecules:

  • Benzodioxol-containing amines/amides : Presence of the 1,3-benzodioxole group, which is often associated with enhanced binding to enzymes or receptors.
  • Long alkyl chains : The dodecyl group may confer surfactant-like properties or influence membrane permeability.
  • Quaternary vs. primary ammonium salts : Unlike quaternary ammonium surfactants (e.g., dodecyldimethylammonium chloride), this compound is a primary amine hydrochloride.

Comparison Table of Structural Analogs

Compound Name (IUPAC) Key Structural Features Biological/Functional Activity References
N-(1,3-Benzodioxol-5-ylmethyl)dodecan-1-amine;hydrochloride Primary amine, dodecyl chain, benzodioxolmethyl, HCl Hypothesized: Surfactant, antimicrobial Inferred
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) Benzamide core, dichloro substituents ALDH2 activator, neuroprotective
(+)-MBDB hydrochloride Benzodioxolmethyl, butanamine chain, stereoselective (+)-isomer Entactogen, MDMA-like psychoactive effects
Dodecyldimethylammonium chloride Quaternary ammonium, dodecyl chain, dimethyl groups Surfactant, antimicrobial
AMBMP (N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine hydrochloride) Pyrimidinediamine core, benzodioxolmethyl, methoxyphenyl CaMKIIb activator, improves muscle function

Physicochemical Properties

  • Lipophilicity : The dodecyl chain increases hydrophobicity compared to shorter-chain analogs like (+)-MBDB (butanamine) . This may reduce aqueous solubility but enhance membrane permeability.
  • Melting points : Benzodioxol-containing amides (e.g., compounds in ) exhibit melting points between 96–148°C, suggesting moderate thermal stability. The target compound’s primary amine structure may lower its melting point relative to rigid amides.
  • Solubility : Hydrochloride salts generally improve water solubility. However, the long alkyl chain may necessitate co-solvents for practical use.

Enzyme Modulation (Alda-1 vs. Target Compound)

  • Alda-1 : Activates ALDH2, mitigating oxidative stress in neurodegenerative and cardiovascular models . Its benzamide group and dichloro substituents are critical for enzyme binding.
  • Target compound : The absence of an amide group and presence of a long alkyl chain may shift activity toward surfactant or membrane-disrupting roles, akin to dodecyldimethylammonium chloride .

Neuroactive Compounds (MBDB vs. Target Compound)

  • (+)-MBDB : Acts as an entactogen with serotonin receptor affinity . The benzodioxol group and stereochemistry are key to its psychoactivity.

Surfactant and Antimicrobial Potential

  • Dodecyldimethylammonium chloride : A quaternary ammonium surfactant with broad antimicrobial activity .
  • Target compound : As a primary amine, it may exhibit milder surfactant properties but could still disrupt microbial membranes due to its amphiphilic structure.

Q & A

Q. Advanced

  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates. For the final hydrochloride salt, recrystallization from hot ethanol/acetone mixtures improves purity .
  • Yield optimization: Use excess dodecan-1-amine (1.5–2.0 equivalents) to drive alkylation to completion. Catalysts like K2_2CO3_3 or DIPEA can enhance reaction efficiency .

What spectroscopic techniques are critical for structural characterization?

Q. Basic

  • NMR: 1^1H and 13^13C NMR confirm the benzodioxol moiety (δ ~6.7–5.9 ppm for aromatic protons) and dodecyl chain (δ ~1.2–1.6 ppm for methylene groups) .
  • FT-IR: Detect N–H stretches (~3200–3300 cm1^{-1}) and C–O–C vibrations (1260–1050 cm1^{-1}) from the benzodioxol group .

How can X-ray crystallography resolve ambiguities in molecular structure?

Q. Advanced

  • Crystallization: Grow single crystals via slow evaporation of a saturated DMSO/water solution. SHELX software can refine diffraction data to resolve bond angles and confirm stereochemistry .
  • Applications: Resolve discrepancies in protonation states or salt formation (e.g., verifying HCl coordination to the amine) .

What in vitro assays evaluate this compound’s biological activity?

Q. Basic

  • Enzyme inhibition: Test ALDH2 interaction using kinetic assays (e.g., monitoring NADH production at 340 nm) .
  • Receptor binding: Radioligand displacement assays (e.g., CRF1_1 receptor binding with 3^3H-labeled antagonists) .

How do structural modifications impact receptor binding affinity?

Q. Advanced

  • Chain length: Truncating the dodecyl chain reduces lipophilicity, potentially lowering membrane permeability. Comparative studies using SPR or ITC quantify binding thermodynamics .
  • Substituents: Introducing electron-withdrawing groups on the benzodioxol ring (e.g., Cl or NO2_2) may enhance receptor selectivity .

What are key stability considerations for long-term storage?

Q. Basic

  • Conditions: Store at –20°C under argon to prevent oxidation. Aqueous solutions (pH 4–6) minimize hydrolysis of the benzodioxol ring .
  • Monitoring: Use HPLC-DAD to track degradation products (e.g., opened benzodioxol forming catechol derivatives) .

How can conflicting biological activity data be resolved?

Q. Advanced

  • Replicate assays: Control for batch-to-batch variability in compound purity. Validate receptor binding data with orthogonal methods (e.g., functional cAMP assays for GPCR activity) .
  • Data analysis: Apply multivariate statistics to account for confounding variables (e.g., cell line-specific expression levels) .

How does the hydrochloride salt form influence bioavailability?

Q. Basic

  • Solubility: The salt form enhances aqueous solubility (critical for in vivo studies) compared to the free base. Measure via shake-flask method in PBS (pH 7.4) .
  • Bioavailability: Conduct pharmacokinetic studies in rodent models to compare AUC of salt vs. free base .

What computational methods predict ALDH2 interaction mechanisms?

Q. Advanced

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on the benzodioxol group’s orientation in the active site .
  • MD simulations: Analyze stability of the amine-HCl coordination in aqueous environments (e.g., GROMACS with CHARMM force fields) .

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